Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate
Overview
Description
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇N₃O₄. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Scientific Research Applications
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s worth noting that compounds with the n-tert-butoxycarbonyl (boc) group are often used in the synthesis of peptides and proteins , suggesting that this compound may interact with various biological targets depending on the specific context of its use.
Mode of Action
The mode of action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is likely related to its role as a building block in the synthesis of more complex molecules. The Boc group in the compound serves as a protecting group for amines during synthesis . This group can be selectively removed under certain conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final molecules it’s used to synthesize. For instance, if it’s used in the synthesis of a peptide or protein, it could potentially affect any pathways in which that peptide or protein is involved .
Result of Action
The result of the action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester would be the successful synthesis of the desired peptide or protein, assuming it’s being used as a building block in such a synthesis . The specific molecular and cellular effects would depend on the nature of the synthesized molecule and its interactions with its biological targets.
Action Environment
The action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is likely to be influenced by various environmental factors. For instance, the efficiency of its use in synthesis could be affected by factors such as pH, temperature, and the presence of other reactants or catalysts . Additionally, its stability could be influenced by factors such as light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is known for its role as a protecting group for amino acids during peptide synthesis. It interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s stability under various reaction conditions makes it an ideal candidate for protecting amino groups during synthesis. Additionally, it can be selectively removed using mild acidic conditions, which prevents unwanted side reactions .
Cellular Effects
N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester has been shown to influence cellular processes by protecting amino groups in peptides and proteins. This protection is crucial during the synthesis of peptides, as it prevents premature reactions that could alter the final product. The compound’s presence in cells can affect cell signaling pathways, gene expression, and cellular metabolism by ensuring the integrity of synthesized peptides and proteins .
Molecular Mechanism
The molecular mechanism of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester involves its interaction with amino groups in peptides and proteins. The compound forms a stable bond with the amino group, protecting it from unwanted reactions. This protection is achieved through the formation of a carbamate linkage, which can be cleaved under mild acidic conditions. This selective deprotection allows for the controlled synthesis of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its protective capabilities. Long-term studies have shown that the compound can maintain its stability for extended periods, making it suitable for use in various biochemical applications .
Dosage Effects in Animal Models
The effects of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired protective effects while minimizing toxicity .
Metabolic Pathways
N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which play a role in the degradation and synthesis of peptides. The compound’s presence can influence metabolic flux and metabolite levels by protecting amino groups and preventing premature degradation of peptides .
Transport and Distribution
Within cells and tissues, N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is localized to specific subcellular compartments, where it protects amino groups in peptides and proteins. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The compound’s activity and function are influenced by its subcellular localization, which ensures the selective protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate typically involves the protection of the amino group of imidazole with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-5-carboxylate
- Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
- N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester
Uniqueness
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both Boc and methyl ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-6-8-12-5-7(14-8)9(15)17-4/h5H,6H2,1-4H3,(H,12,14)(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQHYYZENIHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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